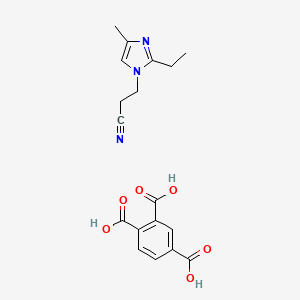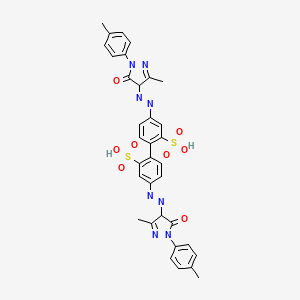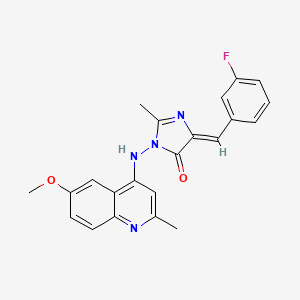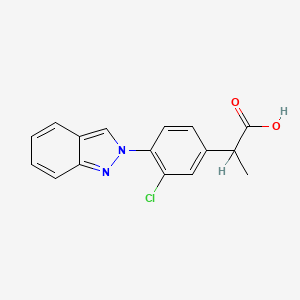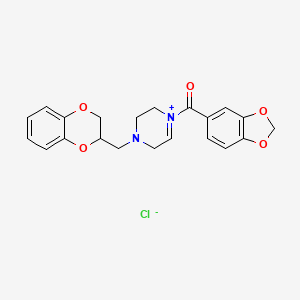
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications, including inks, dyes, and coatings. The compound’s structure features azo groups, which are responsible for its intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) involves several steps:
Diazotization: The process begins with the diazotization of 4-chloro-3-sulphonatophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.
Complexation: The resulting azo compound is then complexed with tribarium ions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to purification steps such as recrystallization or filtration to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo groups.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulphonate groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Breakdown products of the azo groups.
Reduction: Corresponding amines.
Substitution: Substituted derivatives at the sulphonate groups.
Applications De Recherche Scientifique
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) has several scientific research applications:
Chemistry: Used as a standard in spectrophotometric analysis due to its strong absorbance in the visible region.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used as a pigment in inks, dyes, and coatings due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The molecular targets and pathways involved include:
Absorption of Light: The azo groups absorb light in the visible region, leading to the compound’s intense coloration.
Complex Formation: The compound can form stable complexes with various metal ions, which can be utilized in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium 4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate: Similar in structure but uses calcium instead of tribarium.
Strontium 4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate: Uses strontium instead of tribarium.
Uniqueness
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) is unique due to its specific metal ion (tribarium) which imparts distinct properties such as enhanced stability and specific color characteristics compared to its calcium and strontium counterparts .
Propriétés
Numéro CAS |
94109-21-4 |
|---|---|
Formule moléculaire |
C32H16Ba3Cl2N4O20S6 |
Poids moléculaire |
1451.8 g/mol |
Nom IUPAC |
barium(2+);4-[(4-chloro-3-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/2C16H11ClN2O10S3.3Ba/c2*17-12-4-1-9(7-13(12)31(24,25)26)18-19-15-11-3-2-10(30(21,22)23)5-8(11)6-14(16(15)20)32(27,28)29;;;/h2*1-7,20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;;3*+2/p-6 |
Clé InChI |
MVNYNYMEDUJMFW-UHFFFAOYSA-H |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.C1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Ba+2].[Ba+2].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


